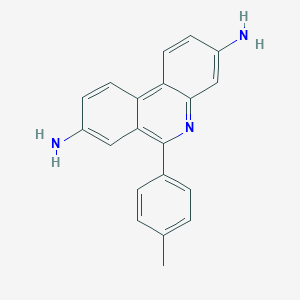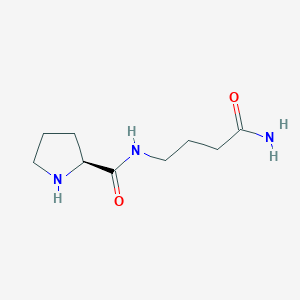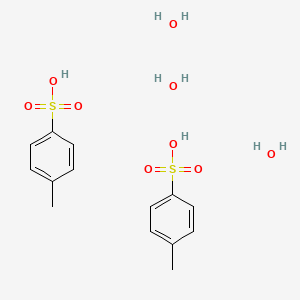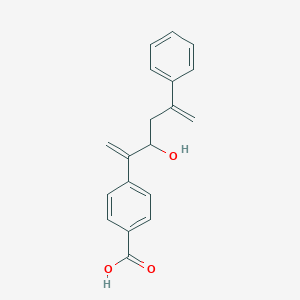![molecular formula C11H8N4O8S B12560200 3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- CAS No. 199804-23-4](/img/structure/B12560200.png)
3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a sulfonic acid group, and an azido-hydroxybenzoyl moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonation, and the introduction of the azido-hydroxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the azido group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonic acid derivatives: Compounds with sulfonic acid groups attached to different core structures.
Azido compounds: Molecules containing azido groups with varying chemical backbones.
Uniqueness
3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
199804-23-4 |
|---|---|
Fórmula molecular |
C11H8N4O8S |
Peso molecular |
356.27 g/mol |
Nombre IUPAC |
1-(4-azido-2-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H8N4O8S/c12-14-13-5-1-2-6(7(16)3-5)11(19)23-15-9(17)4-8(10(15)18)24(20,21)22/h1-3,8,16H,4H2,(H,20,21,22) |
Clave InChI |
WXNUQNKRAVKETI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)

![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)


![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)


![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)

